
1-Benzhydryl-3-(4-methylphenyl)sulfonylurea
Overview
Description
1-Benzhydryl-3-(4-methylphenyl)sulfonylurea is a compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly in the treatment of diabetes. The structure of this compound includes a benzhydryl group, a sulfonylurea moiety, and a 4-methylphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Benzhydryl-3-(4-methylphenyl)sulfonylurea typically involves the reaction of benzhydryl chloride with 4-methylphenylsulfonylurea under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like methylene chloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Benzhydryl-3-(4-methylphenyl)sulfonylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or sulfonylurea moieties, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzhydryl-3-(4-methylphenyl)sulfonylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a sulfonylurea, it is investigated for its potential use in the treatment of diabetes by stimulating insulin release from pancreatic beta cells.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-methylphenyl)sulfonylurea involves its interaction with specific molecular targets and pathways. In the context of diabetes treatment, sulfonylureas like this compound bind to the sulfonylurea receptor on pancreatic beta cells. This binding blocks the ATP-sensitive potassium channels, leading to depolarization of the cell membrane and an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing vesicles, thereby promoting insulin release .
Comparison with Similar Compounds
1-Benzhydryl-3-(4-methylphenyl)sulfonylurea can be compared with other sulfonylurea compounds such as:
- Tolbutamide
- Chlorpropamide
- Glibenclamide
These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetic properties, and clinical efficacy. The unique structural features of this compound, such as the presence of the benzhydryl and 4-methylphenyl groups, contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-benzhydryl-3-(4-methylphenyl)sulfonylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-12-14-19(15-13-16)27(25,26)23-21(24)22-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3,(H2,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKZKLRZSCYZDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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